N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride
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Overview
Description
“N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride” is a compound that has been synthesized and studied for its potential anti-inflammatory properties . It is a derivative of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring .
Synthesis Analysis
The compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The compound has a molecular weight of 469 and contains elements such as carbon, hydrogen, bromine, chlorine, nitrogen, oxygen, and sulfur .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound were determined using various spectroscopic techniques. The compound has a molecular weight of 469 and contains elements such as carbon, hydrogen, bromine, chlorine, nitrogen, oxygen, and sulfur .Scientific Research Applications
Anticancer Activity
The 7-chloroquinoline moiety, a pharmacophore found in established antimalarial drugs like chloroquine, has recently garnered interest as a potential anticancer agent. Researchers have investigated its effectiveness both as a standalone treatment and in combination with other anticancer drugs. By targeting specific cellular pathways, this compound shows promise in inhibiting cancer cell growth and enhancing chemosensitivity .
Antimicrobial Properties
Compounds containing the 1,2,3-triazole ring, such as our target compound, exhibit multidirectional biological activity. In particular, 1,2,3-triazoles have been explored as potent and safe antimicrobial agents. Their ability to disrupt bacterial resistance mechanisms makes them valuable candidates for combating drug-resistant bacteria .
Drug Design and Molecular Hybridization
Molecular hybridization involves fusing two bioactive molecules to create novel chemical entities. Our compound combines the 7-chloroquinoline moiety with a 1,2,3-triazole ring. This strategy allows researchers to leverage the recognized pharmacophoric units from both compounds, potentially leading to innovative drug designs with improved efficacy and safety profiles .
Pharmacokinetic Properties
Predicting the drug likeness of a compound is crucial for drug development. Researchers have assessed the pharmacokinetic properties of our compound to evaluate its suitability for clinical use. These investigations include factors like absorption, distribution, metabolism, and excretion, providing insights into its potential as a therapeutic agent .
Hybrid Compound Synthesis
The synthesis of 4-amino-7-chloro-based [1,2,3]-triazole hybrids involves Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition. By combining 4-azido-7-chloroquinoline with an alkyne derivative of acetaminophen, researchers successfully created our target compound. Characterization techniques, including FTIR, NMR, UV, and HRMS, confirmed its structure .
Other Applications
While the above fields represent key areas of interest, researchers continue to explore additional applications. These may include the compound’s interactions with specific cellular receptors, its potential as a diagnostic tool, or its role in targeted drug delivery systems. As research progresses, we may uncover even more exciting applications for this compound.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been studied for their anti-tubercular activity . The target of these compounds is often the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . The inhibitory concentrations of these molecules have been compared with standard reference drugs, and new benzothiazole derivatives have shown better inhibition potency against M. tuberculosis .
Biochemical Pathways
tuberculosis by inhibiting the function of the DprE1 enzyme .
Result of Action
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of benzothiazole derivatives .
properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S.ClH/c1-15-2-7-18(23)20-19(15)25-22(30-20)27(9-8-26-10-12-29-13-11-26)21(28)17-5-3-16(14-24)4-6-17;/h2-7H,8-13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHBGYUDBVIMSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=C(C=C4)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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